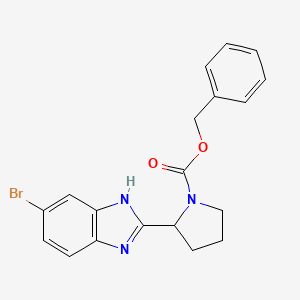
5-Hydroxy Propafenone beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Propafenone beta-D-Glucuronide: is a metabolite of Propafenone, an anti-arrhythmic medication used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias. This compound is significant in the field of pharmacology and medicinal chemistry due to its role in the metabolism and efficacy of Propafenone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone beta-D-Glucuronide involves the hydroxylation of Propafenone followed by glucuronidation. The hydroxylation typically occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2D6 . The glucuronidation process involves the conjugation of the hydroxylated Propafenone with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes.
Industrial Production Methods
Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems that mimic the human liver’s metabolic pathways. This method ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
5-Hydroxy Propafenone beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further pharmacological studies.
科学的研究の応用
5-Hydroxy Propafenone beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone metabolites.
Biology: Studied for its role in the metabolic pathways of Propafenone.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of arrhythmias.
Industry: Utilized in the development of anti-arrhythmic drugs and in quality control processes.
作用機序
The mechanism of action of 5-Hydroxy Propafenone beta-D-Glucuronide involves its interaction with cardiac ion channels. It primarily affects the HERG (human ether-a-go-go-related gene) channels, which are responsible for the repolarization of the cardiac action potential . By inhibiting these channels, the compound helps in stabilizing the cardiac rhythm and preventing arrhythmias.
類似化合物との比較
Similar Compounds
Propafenone: The parent compound, used as an anti-arrhythmic agent.
5-Hydroxy Propafenone: The immediate precursor in the metabolic pathway.
Propafenone-d5 beta-D-Glucuronide: A deuterated analog used in research.
Uniqueness
5-Hydroxy Propafenone beta-D-Glucuronide is unique due to its specific role in the metabolism of Propafenone and its distinct pharmacological effects on cardiac ion channels. Its glucuronide conjugation enhances its solubility and excretion, making it a crucial metabolite for therapeutic efficacy and safety.
特性
分子式 |
C27H35NO10 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22-,23-,24+,25-,27+/m1/s1 |
InChIキー |
QGIYOVIZJDIKHE-MMBRXNSWSA-N |
異性体SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
正規SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


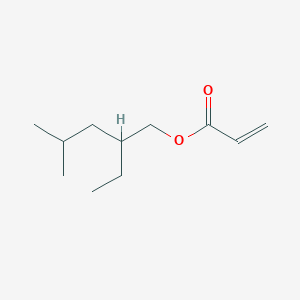
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
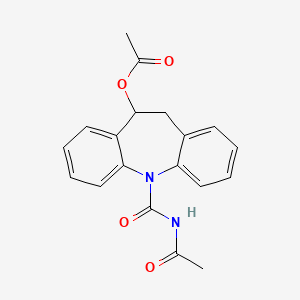
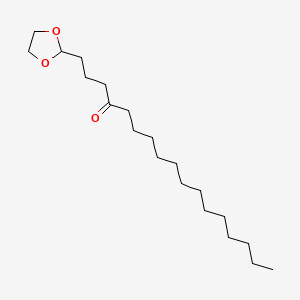
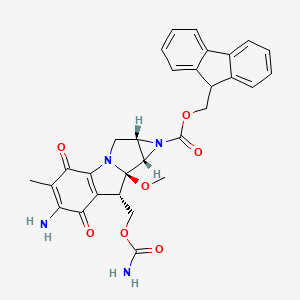
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

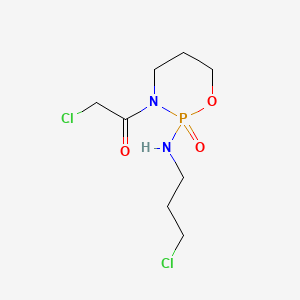
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
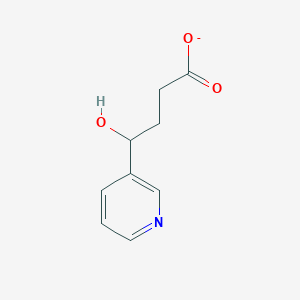
![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
